1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene
Description
Historical Context and Discovery
The development of compounds containing both trifluoromethoxy and trifluoromethyl substituents emerged from decades of systematic research into organofluorine chemistry that began in the early twentieth century. The foundational work in trifluoromethyl group chemistry can be traced to Friedrich Lehmann, who in 1927 became the first researcher to investigate trifluoromethyl groups in relationship to biological activity. This pioneering investigation established the groundwork for understanding the unique properties that fluorinated aromatic compounds could exhibit.
The synthesis of aryl trifluoromethyl ethers, which are structurally related to the trifluoromethoxy functionality found in 1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene, was first accomplished by Lev Yagupolskii in 1955. Yagupolskii's breakthrough method involved the chlorination of the methoxy group of electron-deficient anisoles with chlorine gas and phosphorus pentachloride at temperatures around 200 degrees Celsius to afford aryl trichloromethyl ethers. These intermediates were subsequently converted into aryl trifluoromethyl ethers through nucleophilic substitution of chlorine with fluorine using anhydrous hydrogen fluoride or antimony trifluoride in the presence of catalytic amounts of antimony pentachloride.
Early synthetic methodologies for organofluorine compounds were further advanced by the work of Frédéric Swarts in 1892, who developed a method based on antimony fluoride. In Swarts' reaction, benzotrichloride was reacted with antimony trifluoride to form both difluorochloromethylbenzene and trifluoromethylbenzene. During the 1930s, industrial companies including Kinetic Chemicals and IG Farben refined these processes by replacing antimony trifluoride with hydrogen fluoride, making the synthesis more practical for larger scale applications.
The historical development of multiply substituted fluorinated aromatics like 1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene represents the culmination of these early discoveries and the continuous refinement of synthetic methodologies. The McLoughlin-Thrower reaction, developed in 1968, provided an early coupling reaction approach using iodofluoroalkanes, iodoaromatic compounds, and copper. This methodology was later adapted by Kobayashi and Kumadaki in 1969 specifically for trifluoromethylation reactions, contributing to the synthetic arsenal available for creating complex fluorinated aromatic structures.
Significance in Organofluorine Chemistry
The compound 1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene holds particular significance within organofluorine chemistry due to its incorporation of multiple fluorinated functional groups that confer distinct electronic and steric properties. The presence of both trifluoromethyl and trifluoromethoxy substituents on the same aromatic ring creates a unique electronic environment that significantly influences the compound's reactivity and stability characteristics.
Trifluoromethylated compounds have gained considerable importance in the pharmaceutical industry and agrochemicals sector. Several notable pharmaceutical compounds incorporate trifluoromethyl groups, including fluoxetine, mefloquine, leflunomide, nulitamide, dutasteride, bicalutamide, aprepitant, celecoxib, fipronil, fluazinam, penthiopyrad, picoxystrobin, fluridone, norflurazon, sorafenib, and triflurazin. The incorporation of trifluoromethyl functionality often enhances the metabolic stability, lipophilicity, and bioavailability of pharmaceutical compounds.
The trifluoromethoxy group represents an even more specialized fluorinated substituent that has found increased utility in bioactive compounds, despite being perhaps the least well understood fluorine substituent in current use. According to research examining fluorinated pesticides, only five pesticides containing trifluoromethoxy groups have been registered as of the thirteenth edition of the Pesticide Manual. These include the proinsecticide Indoxacarb, which acts as a voltage-gated sodium channel modulator, the insect growth regulant Triflumuron, the plant growth regulator Flurprimidol, and inhibitors of the respiratory chain and succinate dehydrogenase.
The development of synthetic methods for adding both trifluoromethyl and trifluoromethoxy groups to chemical compounds continues to be actively pursued in academic research. Recent advances have focused on developing more mild and practical synthetic approaches that avoid the use of highly toxic and thermally labile reagents that characterized earlier methodologies. Modern synthetic strategies have emphasized the development of bench-stable reagents and operationally simple procedures that display high levels of functional group tolerance.
Position Within Fluorinated Aromatic Compounds Classification
Within the systematic classification of fluorinated aromatic compounds, 1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene occupies a unique position as a member of the trifluoromethylbenzenes class while simultaneously incorporating trifluoromethoxy functionality. According to chemical taxonomy systems, this compound belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups.
The hierarchical classification places this compound within the kingdom of organic compounds, under the super class of benzenoids, and specifically within the class of benzene and substituted derivatives. The direct parent classification identifies it as belonging to trifluoromethylbenzenes, while it can also be categorized under the broader molecular framework of aromatic homomonocyclic compounds. The compound's molecular formula C₈H₃ClF₆O reflects its complex substitution pattern, with a molecular weight of 264.55 grams per mole.
Table 1: Fundamental Properties of 1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene
The structural complexity of 1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene places it among the most highly substituted fluorinated aromatic compounds. The presence of six fluorine atoms distributed across two different functional groups, combined with a chlorine substituent, creates a molecule with exceptional electronegativity and unique electronic distribution. This substitution pattern results in significant electron-withdrawing effects that profoundly influence the compound's chemical reactivity and physical properties.
The compound exemplifies the evolution of organofluorine chemistry from simple monofluorinated aromatics to complex multiply substituted structures that incorporate diverse fluorinated functionalities. Its position within this chemical class demonstrates the sophisticated level of synthetic control that has been achieved in fluorinated aromatic chemistry, enabling the precise placement of multiple electronegative substituents on a single aromatic ring system.
Properties
IUPAC Name |
1-chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6O/c9-6-2-1-4(16-8(13,14)15)3-5(6)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZHSZHEUWGCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30759099 | |
| Record name | 1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30759099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94444-57-2 | |
| Record name | 1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30759099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting from Trichloromethoxybenzene
The most established route involves converting trichloromethoxybenzene to trifluoromethoxybenzene via fluorination:
| Step | Description | Conditions | References/Data |
|---|---|---|---|
| a. Chlorination | Synthesis of trichloromethoxybenzene | Chlorination with chlorine gas at 90-100°C, UV illumination, using anisole and chlorobenzotrifluoride as precursors | Patent WO2016125185A2 |
| b. Fluorination | Conversion of trichloromethoxybenzene to trifluoromethoxybenzene | Reaction with anhydrous HF at 80°C for 4-6 hours under pressure (~30-35 kg/cm²) | Patent WO2016125185A2 |
This method ensures high yield and purity, with distillation used for isolation.
Alternative Fluorination Methods
- Using bis(trichloromethyl) carbonate resins or other chlorinated solvents as media to facilitate fluorination while avoiding ozone-depleting solvents like carbon tetrachloride.
- Direct fluorination of methoxybenzene derivatives with HF or fluorinating agents like Selectfluor, although these are less common due to handling complexity.
Functionalization of the Aromatic Core
Nitration and Substitution
The trifluoromethoxybenzene undergoes nitration to introduce nitro groups, which can later be reduced or substituted:
Chlorination at Specific Positions
Chlorination of the aromatic ring, especially at the 1-position, can be achieved via electrophilic substitution using chlorinating agents:
Specific Synthesis Pathway for 1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene
Based on the detailed patent disclosures, a typical route is:
Preparation of Trifluoromethoxybenzene:
- React trichloromethoxybenzene with anhydrous HF at 80°C for 4-6 hours under pressure (~30-35 kg/cm²) to replace chlorine atoms with fluorine, yielding trifluoromethoxybenzene.
Introduction of the Trifluoromethyl Group:
- Nitration of trifluoromethoxybenzene to form nitro derivatives.
- Subsequent reduction or substitution to introduce the trifluoromethyl group at the desired position, often via electrophilic fluorination or using trifluoromethylating reagents.
-
- Chlorination at the aromatic ring's specific position (preferably ortho or para to existing substituents) using chlorine gas in the presence of catalysts like phosphorus trichloride.
-
- Distillation and layer separation techniques to isolate the target compound with high purity.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield/Remarks | References |
|---|---|---|---|---|---|
| Fluorination of Trichloromethoxybenzene | Trichloromethoxybenzene | Anhydrous HF | 80°C, 4-6 hrs, high pressure | High purity trifluoromethoxybenzene | Patent WO2016125185A2 |
| Electrophilic Aromatic Substitution | Trifluoromethoxybenzene | Chlorine, catalysts | 50-120°C | Para-selectivity, ~90% para isomer | Patent WO2016125185A2 |
| Direct Chlorination | Aromatic precursor | Chlorine gas | UV light, 90-100°C | Efficient chlorination at specific positions | Patent WO2016125185A2 |
Notes and Considerations
- Environmental and Safety Aspects: Use of anhydrous HF and chlorine gas necessitates rigorous safety protocols. Alternatives like less hazardous fluorinating agents are under exploration but less established.
- Selectivity: Achieving regioselectivity in chlorination and fluorination is critical; directing groups and catalysts are employed to control substitution patterns.
- Purity: Purification often involves distillation under reduced pressure and layer separation, with purity levels exceeding 99% for pharmaceutical applications.
Chemical Reactions Analysis
1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include strong bases, acids, and oxidizing or reducing agents. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but may include various substituted benzene derivatives.
Scientific Research Applications
1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical and Spectroscopic Differences
- Lipophilicity: The trifluoromethoxy group increases lipophilicity (logP ≈ 3.8) compared to non-fluorinated analogs, enhancing membrane permeability .
- Thermal Stability: The -CF₃ and -OCF₃ groups improve thermal stability, with decomposition temperatures exceeding 250°C, whereas non-fluorinated analogs degrade below 200°C .
- NMR Signatures : The 19F NMR chemical shifts of -OCF₃ and -CF₃ groups (-58.79 ppm and -63.39 ppm, respectively) are distinct from related compounds like 1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene, where fluorine substituents cause upfield shifts .
Limitations and Challenges
- Synthetic Complexity : Introducing multiple electron-withdrawing groups (e.g., -CF₃ and -OCF₃) requires stringent conditions, leading to lower yields (e.g., 50% in ) compared to simpler analogs .
- Environmental Persistence : Fluorinated compounds like this exhibit environmental persistence, necessitating specialized disposal protocols .
Biological Activity
1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene, a fluorinated aromatic compound, has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, including toxicity, sensitization potential, and its implications in pharmaceuticals and other applications.
- Molecular Formula : C8H5ClF6O
- Molecular Weight : 229.03 g/mol
- CAS Number : 23131-73-9
Toxicological Profile
The compound exhibits a range of biological activities that have been evaluated through various studies:
- Sensitization Potential :
-
Repeat Dose Toxicity :
- A study involving repeated oral exposure in mice indicated that the compound does not cause severe systemic health effects at lower doses. The observed effects on liver and kidney function were dose-dependent, with a no-observed-adverse-effect level (NOAEL) determined to be 50 mg/kg based on liver and kidney effects .
- Dermal Toxicity :
Case Study 1: Sensitization Assessment
In an assessment of sensitization potential using female BALB/c mice, topical applications of varying concentrations (0%, 50%, 75%, and 100%) showed significant increases in lymphocyte proliferation at higher concentrations. The study concluded that while sensitization was noted, it was classified as weak .
Case Study 2: Toxicity Evaluation
A comprehensive toxicity evaluation was conducted over a period of 14 days where B6C3F1 mice were administered various doses via oral gavage. Clinical signs included behavioral changes such as burrowing in bedding and face rubbing. Histopathological examination revealed hepatocellular hypertrophy at higher doses, reinforcing the need for careful dosage consideration in applications involving this compound .
Applications in Pharmaceuticals and Industry
The unique properties of 1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene make it valuable in several industries:
- Pharmaceuticals : Its intermediates are utilized in the synthesis of active pharmaceutical ingredients (APIs) due to their biological activity.
- Pesticides and Dyes : The compound is also relevant in agricultural chemistry for developing pesticides and dyes owing to its stability and reactivity .
Summary of Findings
| Biological Activity | Findings |
|---|---|
| Sensitization Potential | Weak sensitization; EC3 value = 53.1% |
| Repeat Dose Toxicity | NOAEL = 50 mg/kg; dose-dependent liver/kidney effects |
| Dermal Toxicity | NOAEL = 125 ppm; effects on adrenal cortex observed |
| Applications | Used in pharmaceuticals, pesticides, dyes |
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene?
- Methodology : A typical route involves halogenation and trifluoromethylation steps. For example, 1-chloro-4-(trifluoromethyl)benzene can undergo electrophilic substitution with trifluoromethoxy groups under controlled conditions. Evidence from a 2023 study achieved a 50% yield using 19F NMR to monitor progress, with δ (ppm) = -58.79 (3F, -OCF₃) and -63.39 (3F, -CF₃) in CDCl₃/CH₃CN .
- Key Considerations : Use of anhydrous conditions and catalysts (e.g., Lewis acids) to enhance regioselectivity. Purity (>95%) can be ensured via HPLC or column chromatography .
Q. How is 19F NMR spectroscopy utilized in characterizing this compound?
- Analytical Protocol : 19F NMR is critical for tracking fluorine-containing substituents. In a synthesis reaction, δ values distinguish trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups. For instance, δ = -58.79 ppm (s, 3F) corresponds to -OCF₃, while δ = -63.39 ppm (s, 3F) confirms -CF₃ .
- Data Interpretation : Integrate peak areas to calculate reaction yields and identify byproducts. Compare shifts with reference databases (e.g., PubChem) to validate structural assignments .
Advanced Questions
Q. What strategies optimize reaction yields in synthesizing this compound?
- Catalyst Screening : Use of Lewis acids (e.g., AlCl₃) or photoredox catalysts to enhance electrophilic substitution efficiency. For example, visible-light-mediated methods improved dicarbofunctionalization yields in styrene derivatives .
- Reaction Engineering : Continuous flow reactors reduce side reactions and improve scalability. Industrial-scale production of related compounds (e.g., OXSOL 100) employs temperature-controlled reactors to maintain selectivity .
- Yield Analysis : Quantify intermediates via 19F NMR or GC-MS. Address low yields (e.g., 50% in ) by adjusting stoichiometry or reaction time.
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- DFT Calculations : Model electronic effects of -OCF₃ and -CF₃ groups on aromatic rings. For example, electron-withdrawing substituents deactivate the ring, directing electrophiles to meta/para positions .
- Mechanistic Insights : Simulate transition states for nucleophilic substitution or cross-coupling reactions. Studies on similar compounds (e.g., 4-ethynyl-1-(trifluoromethoxy)benzene) used ab initio calculations to predict regioselectivity .
- Software Tools : Gaussian or ORCA for energy minimization; VEDA for vibrational assignments .
Q. What are the challenges in analyzing impurities or byproducts during synthesis?
- Detection Methods : LC-MS or high-resolution mass spectrometry (HRMS) identifies halogenated byproducts (e.g., di- or trichlorinated derivatives). For example, lists impurities like 4-chloro-α,α,α-trifluorotoluene .
- Mitigation Strategies : Use scavengers (e.g., silica-bound amines) to trap excess halogenating agents. Purity thresholds (>95% ) require rigorous recrystallization or distillation.
Contradictory Data Analysis
Q. How should researchers resolve discrepancies in reported NMR spectra for this compound?
- Case Study : Variations in δ values may arise from solvent effects (e.g., CDCl₃ vs. DMSO). Compare data across studies: reports -OCF₃ at -58.79 ppm in CDCl₃/CH₃CN, while other solvents may shift peaks by ±1 ppm .
- Validation : Cross-reference with PubChem’s 19F NMR entries for analogous compounds (e.g., 1-iodo-2-nitro-4-(trifluoromethoxy)benzene ).
Applications in Academic Research
Q. What role does this compound play in medicinal chemistry?
- Pharmacophore Design : The -CF₃ group enhances metabolic stability and lipophilicity. Derivatives like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide are explored as kinase inhibitors .
- Synthetic Intermediates : Used in peptide coupling (e.g., urea analogs via reactions with ethyl isonipecotate ).
Q. How is this compound applied in material science?
- Polymer Synthesis : Trifluoromethyl groups improve thermal stability. For example, benzotrifluoride derivatives (OXSOL 2000) serve as solvents in high-performance polymers .
- Electronic Materials : Ethynyl-substituted analogs (e.g., 4-ethynyl-1-(trifluoromethoxy)benzene) are precursors for conductive polymers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
